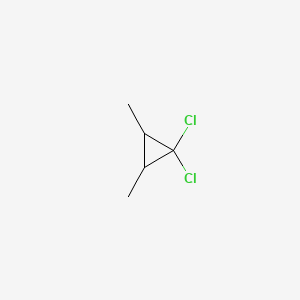
1,1-Dichloro-2,3-dimethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2,3-dimethylcyclopropane is an organic compound with the molecular formula C₅H₈Cl₂. It is a cyclopropane derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,3-dimethylcyclopropane can be synthesized through the addition of dichlorocarbene to alkenes. Dichlorocarbene is generated in situ from chloroform and a strong base such as potassium hydroxide (KOH). The reaction proceeds as follows:
Generation of Dichlorocarbene: Chloroform (CHCl₃) is deprotonated by KOH to form trichloromethanide anion, which then expels a chloride ion to produce dichlorocarbene (CCl₂).
Cyclopropanation: The dichlorocarbene reacts with an alkene to form the cyclopropane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and precise control of temperature and pressure.
化学反応の分析
Types of Reactions
1,1-Dichloro-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Isomerization: At elevated temperatures, it can isomerize to form different chlorinated alkenes.
Decomposition: It can decompose to produce smaller molecules such as hydrogen chloride and chlorinated dienes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents can be employed to reduce the compound, potentially removing the chlorine atoms and forming hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Major Products Formed
Isomerization Products: Trans-3,4-dichloropent-2-ene.
Decomposition Products: Trans-3-chloropenta-1,3-diene and hydrogen chloride.
科学的研究の応用
1,1-Dichloro-2,3-dimethylcyclopropane has several applications in scientific research:
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,1-dichloro-2,3-dimethylcyclopropane involves its high reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, facilitated by external forces or chemical reagents, leading to the formation of various products. The molecular targets and pathways involved include:
Ring Strain: The high ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions.
Electrophilic and Nucleophilic Sites: The chlorine atoms and the cyclopropane ring provide sites for electrophilic and nucleophilic attacks, respectively.
類似化合物との比較
1,1-Dichloro-2,3-dimethylcyclopropane can be compared with other cyclopropane derivatives:
1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
Cyclopropane: The parent compound, which is less reactive due to the absence of substituents.
Other Halogenated Cyclopropanes: Compounds with different halogen atoms or different positions of halogen substitution, affecting their chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
特性
CAS番号 |
1120-68-9 |
|---|---|
分子式 |
C5H8Cl2 |
分子量 |
139.02 g/mol |
IUPAC名 |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChIキー |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


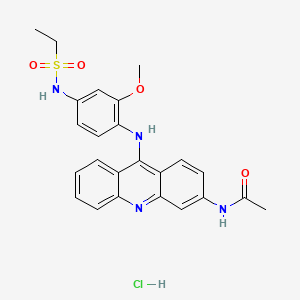

![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)


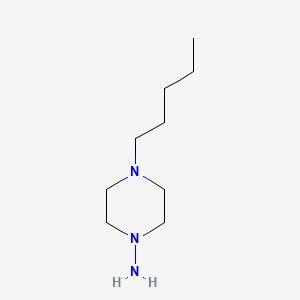
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
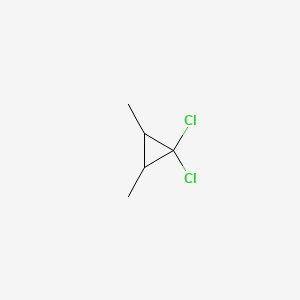
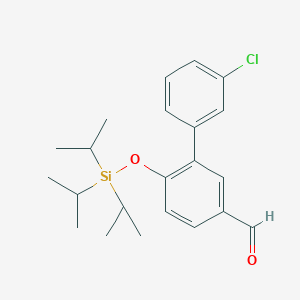
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)

![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
